N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Description
N-(2-Methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a heterocyclic acetamide derivative characterized by a pyrazolo[1,5-a]pyrazine core substituted with a phenyl group at position 2 and a sulfanylacetamide moiety at position 2. The acetamide nitrogen is further substituted with a 2-methylphenyl group.
The pyrazolo[1,5-a]pyrazine scaffold is structurally analogous to pyrazolo[1,5-a]pyrimidines and pyrazolo[1,5-a]quinoxalines, which are known for their roles in targeting enzymes such as monoamine oxidases (MAOs) and cholinesterases (AChE/BChE) . The sulfanylacetamide linker in this compound is a critical pharmacophoric feature, facilitating interactions with enzyme active sites or receptors .
Properties
IUPAC Name |
N-(2-methylphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4OS/c1-15-7-5-6-10-17(15)23-20(26)14-27-21-19-13-18(16-8-3-2-4-9-16)24-25(19)12-11-22-21/h2-13H,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTBPFQBZRVMHNP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolo[1,5-a]pyrazine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the phenyl group: This step might involve a coupling reaction, such as Suzuki or Heck coupling.
Attachment of the sulfanylacetamide moiety: This could be done through nucleophilic substitution or amidation reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques like recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, especially at the sulfanyl group, leading to sulfoxides or sulfones.
Reduction: Reduction reactions could target the pyrazine ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions could occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield sulfoxides, while substitution reactions could introduce new functional groups onto the aromatic rings.
Scientific Research Applications
N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide could have various applications in scientific research:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical assays.
Medicine: Investigation of its pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Possible applications in materials science or as a precursor for functional materials.
Mechanism of Action
The mechanism of action would depend on the specific biological or chemical context. Generally, it might involve:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulation of signaling pathways, such as those involved in cell growth or apoptosis.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties of Selected Analogues
*Estimated based on structural analogs.
Key Structural Differences:
- Core Heterocycle: The pyrazolo[1,5-a]pyrazine core distinguishes the target compound from oxadiazole-based analogues (e.g., compounds 8e, 8f, 8g in ), which exhibit different electronic properties and binding affinities.
- Substituents: The 2-methylphenyl group on the acetamide nitrogen contrasts with chlorine (e.g., 8t ), nitro (8v ), or trifluoromethyl () substituents in other derivatives, influencing lipophilicity and steric interactions.
- Sulfanyl Linker: The sulfanyl group in the target compound is conserved across analogues, suggesting a role in hydrogen bonding or hydrophobic interactions with biological targets .
Biological Activity
N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a synthetic organic compound that has garnered attention for its potential biological activities. This article delves into its biological properties, synthesis, and research findings, supported by data tables and case studies.
Compound Overview
Chemical Structure and Properties
- Molecular Formula : C21H18N4OS
- Molecular Weight : 374.5 g/mol
- CAS Number : 1021216-05-6
- Physical State : Yellowish crystalline solid
- Melting Point : 266-269°C
- Solubility : Soluble in dimethylformamide and dimethyl sulfoxide; poorly soluble in water and ethanol.
Synthesis
The synthesis of this compound can be accomplished through several methods:
- Reaction of N-(2-methylphenyl)acetamide with 2-phenylpyrazolo[1,5-a]pyrazin-4-ylthiol in the presence of copper sulfate.
- Heating N-(2-methylphenyl)-2-bromoacetamide with 2-phenylpyrazolo[1,5-a]pyrazin-4-ylthiol and potassium carbonate.
Characterization techniques include nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, mass spectrometry (MS), and X-ray crystallography.
Biological Activity
This compound exhibits a range of biological activities, particularly in the fields of cancer therapy and neuropharmacology.
Anticancer Activity
Research indicates that derivatives of pyrazolo[1,5-a]pyrazine scaffolds possess significant cytotoxic potential against various cancer cell lines. The following table summarizes relevant findings:
| Compound | Cell Line | IC50 (µM) | Activity |
|---|---|---|---|
| N-(2-methylphenyl)-2... | MCF7 | 3.79 | Moderate cytotoxicity |
| N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline | Hep-2 | 3.25 | High cytotoxicity |
| Ethyl derivatives | A549 | 26 | Moderate activity |
The compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells.
Neuropharmacological Effects
Studies have also explored the neuropharmacological potential of the compound. Its structural similarity to other known neuroactive agents suggests possible interactions with neurotransmitter systems. For instance, compounds with similar pyrazole structures have been reported to act as ligands for GABA receptors, which are crucial for regulating neuronal excitability.
Case Studies
-
Anticonvulsant Activity
- A study evaluated the anticonvulsant properties of related compounds in animal models of epilepsy. The results indicated that modifications to the pyrazole structure could enhance anticonvulsant efficacy.
"The synthesis of new N-phenylacetamide derivatives showed significant anticonvulsant activity in rodent models" .
-
Cytotoxicity Evaluation
- In vitro studies assessed the cytotoxic effects of various derivatives against human cancer cell lines. The findings demonstrated that specific modifications to the pyrazole moiety could lead to enhanced cytotoxic profiles.
Current Research Trends
Current research focuses on optimizing the synthesis of N-(2-methylphenyl)-2... derivatives to improve their biological activity and reduce toxicity. Investigations are ongoing into their mechanisms of action, particularly regarding their interactions with cellular pathways involved in cancer proliferation and neuronal signaling.
Q & A
Q. What are the typical synthetic routes for N-(2-methylphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide, and what are the critical optimization parameters?
The synthesis involves multi-step reactions, including:
- Cyclocondensation : Formation of the pyrazolo[1,5-a]pyrazine core via reaction of phenylhydrazine derivatives with α,β-unsaturated carbonyl compounds under reflux conditions .
- Thioether linkage : Introduction of the sulfanyl group using mercaptoacetic acid or its derivatives, often requiring inert atmospheres and controlled temperatures to avoid oxidation .
- Amidation : Coupling with 2-methylphenylamine via carbodiimide-mediated reactions (e.g., EDCI/HOBt) to form the acetamide moiety . Critical parameters : Solvent polarity (e.g., DMF for solubility), reaction time (monitored via TLC), and purification via column chromatography or recrystallization to achieve >95% purity .
Q. Which spectroscopic and chromatographic methods are essential for characterizing this compound?
- NMR spectroscopy : ¹H/¹³C NMR for confirming functional groups (e.g., sulfanyl proton at δ 3.8–4.2 ppm, aromatic protons in pyrazolo-pyrazine core) .
- Mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]+ peak at m/z 429.1) and fragmentation patterns .
- HPLC : For purity assessment using reverse-phase columns (C18) with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers address challenges in crystallizing this compound for X-ray diffraction studies?
Crystallization challenges include low solubility and polymorphism. Strategies include:
- Solvent screening : Use mixed solvents (e.g., DCM/hexane) for slow evaporation .
- SHELXL refinement : Employ anisotropic displacement parameters and TWIN/BASF commands in SHELXL to handle twinning or disorder .
- Validation tools : Use PLATON to check for missed symmetry and R1/Rint discrepancies . Example: A related pyrazolo-pyrazine derivative required 30% hexane in DCM to yield single crystals suitable for structure determination .
Q. What strategies are recommended for resolving contradictory biological activity data in different studies?
Contradictions may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays) and use internal controls .
- Purity verification : Re-analyze compounds via HPLC and ¹H NMR to rule out impurities >2% .
- Structural confirmation : Compare experimental NMR data with computed spectra (e.g., ACD/Labs) to ensure correct regiochemistry . Case study: A 4-chlorophenyl analog showed conflicting IC50 values (1.2 μM vs. 8.7 μM) due to residual DMSO in assays; repurification resolved discrepancies .
Q. How can computational methods like molecular docking be integrated into SAR studies of this compound?
- Docking protocols : Use AutoDock Vina or Schrödinger Suite to model interactions with targets (e.g., adenosine receptors). Key parameters: grid size (20 ų), exhaustiveness=32 .
- SAR analysis : Compare substituent effects (e.g., 2-methylphenyl vs. 4-fluorophenyl) on binding energy (ΔG). Example: A 3-methoxy group increased affinity by 1.5 kcal/mol due to hydrogen bonding with Tyr271 .
- MD simulations : Run 100 ns trajectories in GROMACS to assess stability of ligand-receptor complexes .
Q. What are the best practices for analyzing stability under physiological conditions?
- pH stability : Incubate in PBS (pH 7.4) and simulate gastric fluid (pH 2.0). Monitor degradation via HPLC at 0, 24, 48 hrs .
- Metabolic stability : Use liver microsomes (human/rat) with NADPH cofactor. Calculate t1/2 using LC-MS/MS .
- Light sensitivity : Store solutions in amber vials; assess photodegradation under UV light (λ=254 nm) .
Methodological Notes
- Structural validation : Always cross-check crystallographic data with CIF validation tools (e.g., checkCIF) to flag ADPs > 0.2 Ų .
- Synthetic reproducibility : Document exact equivalents (e.g., 1.2 eq. EDCI) and reaction atmosphere (N2 vs. Ar) .
- Data reporting : Include R1/wR2 values, CC/DC completeness (>95%), and Flack parameter in crystallography publications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
